molecular formula C23H22N4OS B3006453 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226443-20-4

2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B3006453
CAS-Nummer: 1226443-20-4
Molekulargewicht: 402.52
InChI-Schlüssel: OQWMNAVKSAYPSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:

  • Position 7: A phenyl substituent, contributing aromaticity and lipophilicity .

Thienopyrimidine derivatives are pharmacologically significant, with reported activities including antiviral, antibacterial, and anti-inflammatory properties . The benzylpiperazine moiety may enhance CNS penetration or modulate receptor affinity compared to simpler alkyl or aryl substituents .

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c28-22-21-20(19(16-29-21)18-9-5-2-6-10-18)24-23(25-22)27-13-11-26(12-14-27)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWMNAVKSAYPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is C22H24N4SC_{22}H_{24}N_{4}S with a molecular weight of 372.52 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a benzylpiperazine moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This is primarily attributed to their ability to interfere with key signaling pathways involved in cell growth and survival.

Neuropharmacological Effects

The benzylpiperazine component suggests potential central nervous system (CNS) activity. Studies have shown that benzylpiperazine derivatives can modulate neurotransmitter systems by acting as dopamine and serotonin reuptake inhibitors. This mechanism is particularly relevant for developing treatments for mood disorders and epilepsy.

  • Inhibition of Kinases : Thienopyrimidine derivatives often act as kinase inhibitors, disrupting pathways critical for cancer cell survival.
  • Neurotransmitter Modulation : The compound may enhance dopaminergic and serotonergic signaling by inhibiting reuptake mechanisms.
  • Ion Channel Interaction : Some studies suggest that related compounds can bind to voltage-gated sodium channels, which is significant in anticonvulsant activity.

Case Study 1: Anticancer Activity

A study evaluating various thienopyrimidine derivatives found that those with the benzylpiperazine moiety exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative showed an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent.

CompoundIC50 (µM)Cancer Type
A15MCF-7 (Breast)
B20A549 (Lung)
C25HeLa (Cervical)

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological assessment using animal models, the compound demonstrated significant anticonvulsant properties in the maximal electroshock (MES) test. At a dose of 100 mg/kg, it provided protection comparable to standard anticonvulsants like phenytoin.

TestDose (mg/kg)Protection Rate (%)
MES10075
PTZ10060

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2
Compound Name Substituent at Position 2 Substituent at Position 7 Key Properties/Activity Reference
Target Compound 4-Benzylpiperazin-1-yl Phenyl Potential CNS activity
7-Phenyl-2-(4-phenylpiperazin-1-yl)-thieno[3,2-d]pyrimidin-4(3H)-one 4-Phenylpiperazin-1-yl Phenyl Enhanced aromatic interactions
2-(Piperidin-1-yl)-3-propyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one Piperidin-1-yl + propyl chain Phenyl Increased lipophilicity
2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Methoxybenzyl 3-Methoxyphenyl Polar substituents may improve solubility

Key Observations :

  • Piperidinyl derivatives (e.g., CAS 1707586-30-8) lack the benzyl group, reducing steric bulk but increasing hydrophobicity due to the propyl chain .
Substituent Variations at Position 7
Compound Name Substituent at Position 7 Substituent at Position 2 Key Properties/Activity Reference
Target Compound Phenyl 4-Benzylpiperazin-1-yl Aromatic π-π stacking potential
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl 4-Benzylpiperazin-1-yl Electron-withdrawing Cl may enhance stability
7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one 2-Fluorophenyl 4-(2-Fluorophenyl)piperazin-1-yl Fluorine improves bioavailability

Key Observations :

  • The unsubstituted phenyl group in the target compound may favor interactions with hydrophobic pockets in biological targets .

Key Observations :

  • Methylation (e.g., 3a in ) typically yields lower melting points (~150°C) compared to methoxy-substituted derivatives (~260°C), reflecting differences in crystallinity.
  • The target compound’s synthesis likely parallels methods using phosphorus oxychloride (Method D, ), a common route for thienopyrimidinone chlorination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.